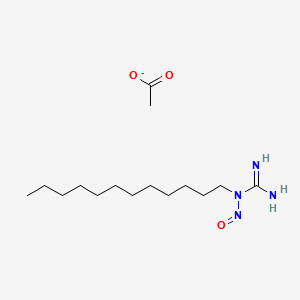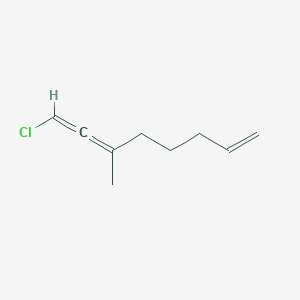
1-Chloro-3-methylocta-1,2,7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methylocta-1,2,7-triene is a chemical compound with the molecular formula C9H13Cl It is characterized by the presence of a chlorine atom and three double bonds within an eight-carbon chain
Preparation Methods
The synthesis of 1-Chloro-3-methylocta-1,2,7-triene typically involves the chlorination of 3-methylocta-1,2,7-triene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled conditions to ensure the selective chlorination at the desired position.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods are designed to be scalable and efficient, allowing for the production of large quantities of this compound for commercial use.
Chemical Reactions Analysis
1-Chloro-3-methylocta-1,2,7-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of the chlorine atom with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes.
Scientific Research Applications
1-Chloro-3-methylocta-1,2,7-triene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound to understand its potential effects on living organisms. It may serve as a model compound for studying the interactions of chlorinated hydrocarbons with biological systems.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its ability to interact with specific molecular targets in the body.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Chloro-3-methylocta-1,2,7-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atom and double bonds play a crucial role in its reactivity and binding affinity. The pathways involved in its action may include the formation of reactive intermediates that can modify biological molecules, leading to specific physiological effects.
Comparison with Similar Compounds
1-Chloro-3-methylocta-1,2,7-triene can be compared with other similar compounds, such as:
1-Bromo-3-methylocta-1,2,7-triene: Similar in structure but with a bromine atom instead of chlorine. This compound may exhibit different reactivity and properties due to the presence of bromine.
3-Methylocta-1,2,7-triene: Lacks the chlorine atom, making it less reactive in certain substitution reactions. It serves as a precursor in the synthesis of this compound.
1-Chloro-3-methylhepta-1,2,6-triene: A related compound with a shorter carbon chain. Its properties and applications may differ due to the variation in chain length.
Properties
CAS No. |
61422-79-5 |
|---|---|
Molecular Formula |
C9H13Cl |
Molecular Weight |
156.65 g/mol |
InChI |
InChI=1S/C9H13Cl/c1-3-4-5-6-9(2)7-8-10/h3,8H,1,4-6H2,2H3 |
InChI Key |
LHQJYPXXSSCXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CCl)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


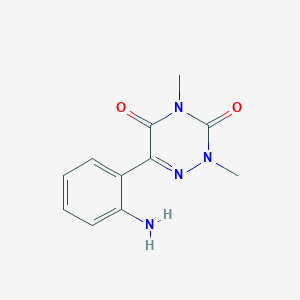
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)
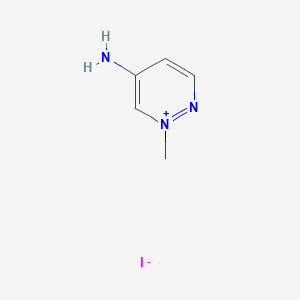
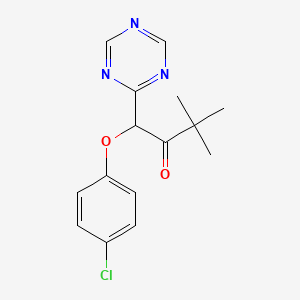
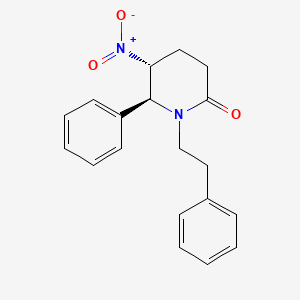
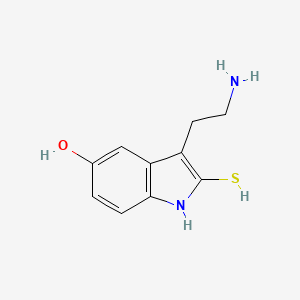
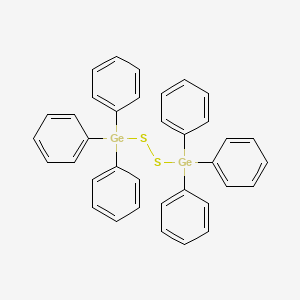
![1,1'-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine](/img/structure/B14583252.png)
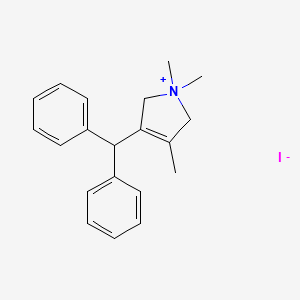
![2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B14583267.png)
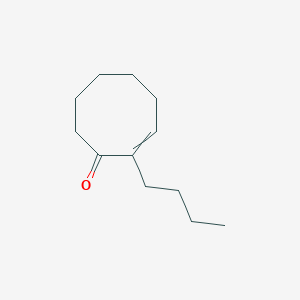

![2-Methyl-4-[(oxolan-2-yl)methoxy]phenol](/img/structure/B14583280.png)
